molecular formula C13H13NO4 B11773355 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 37611-57-7

1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11773355
CAS No.: 37611-57-7
M. Wt: 247.25 g/mol
InChI Key: MUMNMOSEQLEZMW-UHFFFAOYSA-N
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Description

1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 37611-57-7) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This derivative belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate class, a scaffold recognized for its diverse biological activities . The core structure shares significant pharmacophore overlap with known therapeutic agents, making it a valuable intermediate for the synthesis and exploration of novel bioactive molecules . Researchers are particularly interested in this scaffold for developing new antimalarial agents, as simpler 4-oxo-3-carboxyl quinolone structures have demonstrated potent activity against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum ,

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37611-57-7

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-ethyl-7-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-5-4-8(18-2)6-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)

InChI Key

MUMNMOSEQLEZMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Enamine Intermediate Formation

The reaction of 7-methoxy-2-aminobenzoic acid with diethyl ethoxymethylenemalonate in refluxing ethanol produces an enamine intermediate. This step typically achieves 85–90% yield under anhydrous conditions, with the ethoxy group facilitating nucleophilic attack at the carbonyl carbon.

Key reaction parameters :

  • Temperature: 80–100°C

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalyst: None required (self-condensation)

Cyclization to Quinolone Core

The enamine undergoes thermally induced cyclization at 180–200°C to form the ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate. Traditional reflux methods require 6–8 hours, while microwave-assisted synthesis reduces this to 15–20 minutes with comparable yields.

Microwave optimization data :

ParameterTraditional MethodMicrowave Method
Time (min)36020
Yield (%)7882
Purity (HPLC, %)9295

N1-Ethylation and Hydrolysis

The unsubstituted nitrogen at position 1 undergoes alkylation using ethyl iodide in the presence of potassium carbonate. Subsequent hydrolysis of the ethyl ester with 2N NaOH at reflux yields the target carboxylic acid.

Critical control points :

  • Alkylation temperature: 50–60°C (prevents O-ethylation byproducts)

  • Hydrolysis duration: 2 hours (prolonged exposure degrades methoxy group)

Microwave-Assisted One-Pot Synthesis

Modern adaptations leverage microwave technology to streamline synthesis. A representative protocol involves:

Single-Vessel Reaction Sequence

  • Condensation : 7-Methoxyaniline reacts with diethyl ethoxymethylenemalonate under microwave irradiation (80°C, 1 minute)

  • Cyclization : Temperature escalation to 240°C for 2 minutes induces ring closure

  • In-situ Alkylation : Addition of ethyl bromide and tetrabutylammonium bromide (phase-transfer catalyst) at 100°C for 5 minutes

Advantages over classical methods :

  • Total reaction time: <10 minutes

  • Overall yield improvement: 12–15%

  • Reduced formation of dehydrated byproducts (<2% vs. 8–10% in reflux)

Industrial-Scale Production Considerations

Commercial manufacturing requires balancing efficiency with regulatory compliance. A patented continuous flow process demonstrates scalability:

Flow Reactor Configuration

  • Stage 1 : Microreactor for enamine formation (residence time: 3 minutes)

  • Stage 2 : Tubular reactor for cyclization (220°C, pressure: 15 bar)

  • Stage 3 : Packed-bed column for ethylation (ethyl gas/liquid segmented flow)

Productivity metrics :

MetricBatch ProcessFlow Process
Daily output (kg)8.224.7
Solvent consumption120 L/kg45 L/kg
Energy cost$18/kg$9/kg

Analytical Characterization Protocols

Verification of structural integrity employs multimodal techniques:

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 1.42 (t, J=7.1 Hz, N1-CH₂CH₃), δ 3.92 (s, C7-OCH₃), and δ 8.51 (s, C2-H)

  • IR Spectroscopy : Stretching vibrations at 1715 cm⁻¹ (C=O, carboxylic acid) and 1620 cm⁻¹ (quinolone ketone)

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ=254 nm) achieves baseline separation using:

  • Column: C18, 5μm, 250×4.6 mm

  • Mobile phase: 65:35 v/v 0.1% TFA in water:acetonitrile

  • Retention time: 6.8 minutes (main peak), 7.9 minutes (ethylation byproduct)

Impurity Profiling and Mitigation

Common synthesis-derived impurities include:

Identified Byproducts

Impurity StructureSourceControl Strategy
7-Methoxy-4-hydroxyquinolin-2-oneHydrolysis side reactionStrict pH control (6.8–7.2)
N1-Ethyl-8-methoxy isomerMethoxy group migrationLow-temperature alkylation

Process analytical technology (PAT) tools enable real-time monitoring, reducing impurity levels to <0.15% in current Good Manufacturing Practice (cGMP) batches.

Comparative Evaluation of Synthetic Routes

Table 1. Method Performance Metrics

MethodYield (%)Purity (%)Time (h)Scalability
Classical reflux719314Moderate
Microwave-assisted83970.5High
Continuous flow89992.5Industrial

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, dihydroquinolines, and quinoline N-oxides, each with distinct chemical and biological properties .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from simpler quinoline derivatives. For instance, various methods have been documented for synthesizing related compounds through the modification of existing quinoline structures. These methods often employ reagents like triethylorthoformate and cyclopropyl amines to achieve the desired functional groups and ring structures .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. In a study involving various synthesized quinoline derivatives, compounds were screened against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Antifungal Activity

The compound also shows promise in antifungal applications. In tests against fungal strains like Candida albicans and Penicillium chrysogenum, several derivatives exhibited considerable activity, indicating that modifications to the basic structure can enhance efficacy against various pathogens .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

  • Synthesis and Antimicrobial Studies : A study published in RSC Advances detailed the synthesis of new oxadiazol derivatives based on quinoline structures. The antimicrobial screening showed that some derivatives had excellent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
  • Pharmaceutical Applications : Patents related to this compound suggest its utility in developing new antibacterial agents for treating systemic infections. The compounds derived from this structure have been shown to outperform traditional antibiotics in certain assays .
  • Feed Additives : Another application discussed in patents includes the use of these compounds as feed additives in livestock to promote growth and improve feed utilization. This highlights the versatility of quinoline derivatives beyond human medicine into veterinary applications .

The following table summarizes the antimicrobial activity of various synthesized derivatives based on structural modifications:

Compound NameTarget PathogenMIC (µg/ml)Activity Type
Compound 6dMycobacterium smegmatis6.25Antibacterial
Compound 9cPseudomonas aeruginosa12.5Antibacterial
Compound 7aCandida albicans25Antifungal
Compound 9bPenicillium chrysogenum50Antifungal

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antimicrobial activity . Additionally, the compound may interact with various cellular receptors and enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

N1 Position

  • 1-Ethyl group : Enhances lipophilicity and membrane penetration compared to cyclopropyl (e.g., ciprofloxacin) or unsubstituted analogs .
  • 1-Cyclopropyl analogs : Often improve Gram-negative activity but may reduce solubility .

C6 Position

  • No substituent: Unlike fluoroquinolones (e.g., ciprofloxacin, ), the absence of a C6-fluorine likely limits broad-spectrum antibacterial efficacy, as C6-F is crucial for DNA gyrase inhibition .

C7 Position

  • 7-Methoxy group: Electron-donating and less bulky than piperazinyl () or amino groups (). Methoxy substituents may reduce bacterial uptake compared to polar groups like piperazine but improve metabolic stability .
  • 7-Piperazinyl analogs : Found in ciprofloxacin () and derivatives (), these enhance water solubility and Gram-negative activity via hydrogen bonding with target enzymes .

C3 Carboxylic Acid

  • Essential for binding to topoisomerase IV and DNA gyrase; conserved across all clinically used quinolones .

Key Analog Compounds and Their Properties

Compound Name Substituents (N1, C6, C7) Molecular Weight Key Features Reference
1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethyl, H, OMe 263.25 Moderate lipophilicity; potential stability in acidic environments
Ciprofloxacin Cyclopropyl, F, piperazinyl 331.34 Broad-spectrum activity; high solubility due to C7-piperazine
7-Chloro-1-ethyl-6-fluoro analog (CAS 68077-26-9) Ethyl, F, Cl 269.66 Dual halogenation may enhance potency but increase toxicity risks
5,7-Dimethoxy analog (CAS 91570-21-7) H, H, 5-OMe/7-OMe 249.22 Increased electron density; potential for altered target binding
7-Amino-1-ethyl-6-fluoro analog (CAS 75001-63-7) Ethyl, F, NH2 250.23 Polar amino group improves solubility but may reduce metabolic stability

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